molecular formula C9H6ClF3N2O3 B6311659 2-Chloro-3-nitro-5-(trifluoromethyl)anilide CAS No. 1858251-35-0

2-Chloro-3-nitro-5-(trifluoromethyl)anilide

Cat. No. B6311659
CAS RN: 1858251-35-0
M. Wt: 282.60 g/mol
InChI Key: MFIXWCZTCACKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-nitro-5-(trifluoromethyl)anilide, also known as 2-C3N5TFA, is a synthetic compound used in a variety of scientific research applications. It is a nitro-aromatic compound, and its structure consists of a nitro group and a trifluoromethyl group attached to an aromatic ring. 2-C3N5TFA has been studied for its potential uses in medicinal chemistry, biochemistry, and pharmaceutical research. It is a versatile compound that can be used as a reagent for various types of reactions, and it has been used in the synthesis of various biologically active compounds.

Scientific Research Applications

2-Chloro-3-nitro-5-(trifluoromethyl)anilide has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of biologically active compounds, such as antibiotics and anti-cancer drugs. It has also been used in the synthesis of fluorescent probes for imaging applications. In addition, this compound has been used in the synthesis of compounds for use in drug delivery systems.

Mechanism of Action

2-Chloro-3-nitro-5-(trifluoromethyl)anilide acts as a nucleophilic reagent in various types of reactions. It is able to react with electrophilic compounds, such as carbonyl compounds, to form new compounds. This allows it to be used in the synthesis of various biologically active compounds.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, it has been shown to have anti-inflammatory effects. It has also been shown to have anti-cancer effects, as well as anti-microbial effects.

Advantages and Limitations for Lab Experiments

2-Chloro-3-nitro-5-(trifluoromethyl)anilide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available. It is also a versatile reagent that can be used in a variety of reactions. However, it is also a potentially hazardous compound, and it should be handled with care.

Future Directions

In the future, 2-Chloro-3-nitro-5-(trifluoromethyl)anilide could be used in the synthesis of new compounds for use in drug delivery systems. It could also be used in the synthesis of compounds for use in imaging applications. Additionally, it could be used in the synthesis of compounds for use in cancer treatment. Finally, it could be used in the synthesis of compounds for use in the treatment of infectious diseases.

Synthesis Methods

2-Chloro-3-nitro-5-(trifluoromethyl)anilide can be synthesized by several different methods. One method is the nitration of aniline with a mixture of nitric acid and sulfuric acid. This method yields this compound in a yield of up to 95%. Another method involves the reaction of trifluoromethyl aniline with chloroform in the presence of a base. This method yields this compound in a yield of up to 90%.

properties

IUPAC Name

N-[2-chloro-3-nitro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N2O3/c1-4(16)14-6-2-5(9(11,12)13)3-7(8(6)10)15(17)18/h2-3H,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIXWCZTCACKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=CC(=C1)C(F)(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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